molecular formula C12H16N2O B8346726 2-(2-Phenylpropyl)imidazolidin-4-one

2-(2-Phenylpropyl)imidazolidin-4-one

Cat. No. B8346726
M. Wt: 204.27 g/mol
InChI Key: BEAHFAIIWJYVPR-UHFFFAOYSA-N
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Patent
US08399499B2

Procedure details

A mixture of 3-phenylbutanal (Trifernal®, 0.67 g, 4.5 mmol), glycinamide hydrochloride (0.50 g, 4.5 mmol), triethylamine (0.46 g, 4.5 mmol) and K2CO3 in ethanol (4 ml) was heated to 60° C. for 24 h. Then the solvent was removed under vacuum at 40° C. The residue was taken up in ether and the solvent evaporated to yield 0.52 g (57%) of a highly viscous oil as a mixture of diastereoisomers.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:11])[CH2:8][CH:9]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:13][CH2:14][C:15]([NH2:17])=[O:16].C(N(CC)CC)C.C([O-])([O-])=O.[K+].[K+]>C(O)C>[C:1]1([CH:7]([CH3:11])[CH2:8][CH:9]2[NH:17][C:15](=[O:16])[CH2:14][NH:13]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=O)C
Name
glycinamide hydrochloride
Quantity
0.5 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under vacuum at 40° C
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to yield 0.52 g (57%) of a highly viscous oil
ADDITION
Type
ADDITION
Details
as a mixture of diastereoisomers

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC1NCC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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